molecular formula C10H17ClO2 B14710699 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane CAS No. 22195-60-4

2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane

Cat. No.: B14710699
CAS No.: 22195-60-4
M. Wt: 204.69 g/mol
InChI Key: APZHURRBFHKXKX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is a spiro compound featuring a unique structure with a chloromethyl group attached to a dioxaspiro undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a dioxaspiro undecane derivative. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane Derivatives: These compounds share a similar dioxane ring structure but may have different substituents.

    Spiro Compounds: Other spiro compounds with different ring systems or substituents can be compared to highlight the unique properties of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane.

Uniqueness

2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is unique due to its specific combination of a spiro structure and a chloromethyl group

Properties

CAS No.

22195-60-4

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

3-(chloromethyl)-1,4-dioxaspiro[4.6]undecane

InChI

InChI=1S/C10H17ClO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8H2

InChI Key

APZHURRBFHKXKX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)OCC(O2)CCl

Origin of Product

United States

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